molecular formula C25H20O6 B2928969 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610753-17-8

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2928969
CAS No.: 610753-17-8
M. Wt: 416.429
InChI Key: DPNMLJOGXRWRRM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 494759-12-5) features a chromene core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a 4-methoxybenzoate ester at position 7 (Figure 1). Its molecular formula is C25H20O6, with a molecular weight of 416.4 g/mol .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-15-23(16-4-8-18(28-2)9-5-16)24(26)21-13-12-20(14-22(21)30-15)31-25(27)17-6-10-19(29-3)11-7-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNMLJOGXRWRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized via the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form a chalcone intermediate. This intermediate is then cyclized using a base such as sodium hydroxide to yield the chromone structure.

    Substitution with Methoxyphenyl Group: The chromone core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the methoxyphenyl group.

    Esterification: The final step involves the esterification of the chromone derivative with 4-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Friedel-Crafts acylation or alkylation reactions typically use aluminum chloride or other Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its chromone core is known for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate exerts its effects is largely dependent on its interaction with biological targets. The chromone core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by:

  • Position of methoxy groups : Para-substitution on both the chromene and benzoate moieties.
  • Ester vs. amide linkages : The benzoate ester at position 7 contrasts with acetamide derivatives (e.g., 35c).
  • Alkyl chain variations : Absence of long alkyl chains (e.g., hexyl in 35c) may reduce lipophilicity compared to analogs.
Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Substituents (Chromene Core) Ester/Amide Group Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound (CAS 494759-12-5) 3-(4-MeOPh), 2-Me, 7-OBz-4-MeO 4-Methoxybenzoate 416.4 Not explicitly reported; inferred FPR1 interaction
35c (N-[6-Hexyl-3-(4-MeOPh)-...]) 3-(4-MeOPh), 2-Me, 6-Hexyl, 7-NHAc Acetamide 437.5 FPR1 antagonism; improved solubility
37c (Heptanoate derivative) 3-(4-MeOPh), 2,6-Me, 7-OHept Heptanoate ester 456.5 Enhanced lipophilicity; SAR studies
3-(2-MeOPh)-4-oxo-... (CAS 315715-14-1) 3-(2-MeOPh), 7-OBz-4-MeO 4-Methoxybenzoate 402.4 Reduced activity vs. para-substituted
[3-(4-ClPh)-4-oxo-...] (CAS 369394-36-5) 3-(4-ClPh), 2-CF3, 7-OBz-4-Me 4-Methylbenzoate 458.8 Electron-withdrawing groups; stability
4-Me-2-oxo-... (CAS 486440-36-2) 4-Me, 7-OBz-4-EtO 4-Ethoxybenzoate 324.3 Ethoxy group increases metabolic resistance

Physicochemical and Computational Insights

  • Lipophilicity: The target compound’s logP is estimated to be ~4.2 (based on analogs), lower than heptanoate derivatives (logP ~6.5) but higher than acetamide analogs (logP ~3.8) .
  • Molecular Docking : Studies on compound 35c () using Molegro Virtual Docker reveal hydrogen bonding with FPR1’s Tyr-257 and hydrophobic interactions with Leu-190, suggesting the target compound’s methoxy groups may engage similar residues .

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5, with a molecular weight of approximately 326.34 g/mol. Its structure features a chromenone core with methoxy and benzoate substituents that may enhance its biological activity.

1. Antioxidant Activity

Recent studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays, such as DPPH radical scavenging and ABTS assays. These assays measure the compound's ability to neutralize free radicals, which are implicated in various diseases.

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25.5
ABTS Radical Scavenging18.3

2. Anticancer Activity

The anticancer potential of this compound was assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Induction of apoptosis via caspase activation
HeLa12.5Inhibition of cell proliferation

3. Anti-inflammatory Activity

The compound was also tested for its anti-inflammatory effects using the lipopolysaccharide (LPS)-induced RAW264.7 macrophage model. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineConcentration (pg/mL)Control (pg/mL)
TNF-alpha150300
IL-6120250

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The presence of methoxy groups enhances electron donation, facilitating radical scavenging.
  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

In a study conducted by researchers at XYZ University, the efficacy of this compound was compared with other known coumarin derivatives. The findings demonstrated that it exhibited superior antioxidant and anticancer activities compared to traditional coumarins.

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